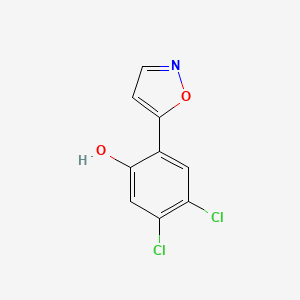

5-(4,5-Dichloro-2-hydroxyphenyl)isoxazole

Description

Historical Context and Significance of Isoxazoles as Heterocyclic Compounds in Medicinal Chemistry

Isoxazole (B147169) is a five-membered heterocyclic compound containing an oxygen and a nitrogen atom in adjacent positions. nih.gov The chemistry of isoxazoles has been a subject of interest for well over a century, with their unique structural and chemical properties making them a versatile tool in organic synthesis. The isoxazole ring is an aromatic system, which contributes to its stability and allows for a wide range of chemical modifications.

The significance of isoxazoles in medicinal chemistry is underscored by their presence in numerous commercially available drugs. nih.gov These include the anti-inflammatory drug valdecoxib, the antibiotic sulfamethoxazole, and the antirheumatic agent leflunomide. nih.govresearchgate.net The incorporation of the isoxazole moiety into a drug molecule can enhance its biological activity, improve its pharmacokinetic profile, and reduce toxicity. nih.gov

Overview of the Role of Isoxazole Derivatives as Versatile Scaffolds in Drug Discovery and Development

The isoxazole ring serves as a versatile scaffold in drug discovery, with its derivatives exhibiting a broad spectrum of biological activities. These include anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. nih.gov The ability to introduce a wide variety of substituents onto the isoxazole ring allows for the fine-tuning of the pharmacological properties of the resulting molecules. nih.gov

The synthesis of isoxazole derivatives can be achieved through various methods, with the 1,3-dipolar cycloaddition reaction being one of the most common. nih.gov This reaction allows for the construction of the isoxazole ring with a high degree of regioselectivity. The development of new and efficient synthetic methodologies continues to be an active area of research, facilitating the creation of diverse libraries of isoxazole derivatives for biological screening. nih.gov

Research Focus: The Unique Academic Significance of 5-(4,5-Dichloro-2-hydroxyphenyl)isoxazole and its Analogues

The compound this compound represents a specific area of interest within the broader field of isoxazole chemistry. While direct research on this particular molecule is not extensively documented in publicly available literature, its academic significance can be inferred from the study of its structural components and related analogues.

The synthesis of 5-arylisoxazole derivatives, such as this compound, can be accomplished through the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine (B1172632) hydrochloride in an aqueous medium. nih.gov This method is considered environmentally benign as it does not require a catalyst. nih.gov

The biological activity of isoxazole derivatives is often influenced by the nature and position of the substituents on the phenyl ring. For instance, the presence of a hydroxyl group on the phenyl ring has been shown to be important for the biological activity of some isoxazole derivatives. nih.gov Furthermore, halogen substituents, such as chlorine, can significantly impact the electronic properties and lipophilicity of a molecule, which in turn can affect its biological activity. In some series of phenylisoxazole derivatives, chloro-substituted compounds have demonstrated notable antitubercular activity. researchgate.net

The specific substitution pattern of this compound, with two chlorine atoms and a hydroxyl group on the phenyl ring, suggests a potential for unique biological properties. The dichlorination pattern, in particular, may confer a distinct pharmacological profile compared to mono-substituted or non-substituted analogues. The study of such compounds contributes to a deeper understanding of the structure-activity relationships of isoxazole derivatives and may pave the way for the development of new therapeutic agents.

Table 1: Structural Comparison of Selected Phenylisoxazole Derivatives This table is generated for illustrative purposes based on the discussion of related structures.

| Compound Name | Phenyl Ring Substituents | Potential Significance of Substituents |

|---|---|---|

| This compound | 4,5-Dichloro, 2-hydroxy | The combination of electron-withdrawing chloro groups and an electron-donating hydroxyl group may influence receptor binding and metabolic stability. |

| 5-(4-hydroxyphenyl)-4,5-dihydroisoxazol-3-yl)-3-(2-nitrophenylimino) indoline-2-one | 4-hydroxy | The hydroxyl group is often crucial for biological activity, potentially acting as a hydrogen bond donor or acceptor. nih.gov |

| 3-(2'-chlorophenyl)isoxazole-5-carbaldehyde isonicotinylhydrazone | 2-chloro | Halogen substitution can enhance membrane permeability and metabolic resistance. researchgate.net |

Structure

3D Structure

Properties

CAS No. |

288401-46-7 |

|---|---|

Molecular Formula |

C9H5Cl2NO2 |

Molecular Weight |

230.04 g/mol |

IUPAC Name |

4,5-dichloro-2-(1,2-oxazol-5-yl)phenol |

InChI |

InChI=1S/C9H5Cl2NO2/c10-6-3-5(8(13)4-7(6)11)9-1-2-12-14-9/h1-4,13H |

InChI Key |

JOVQJIQJDUPCPD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(ON=C1)C2=CC(=C(C=C2O)Cl)Cl |

Origin of Product |

United States |

Future Directions and Advanced Research Perspectives for 5 4,5 Dichloro 2 Hydroxyphenyl Isoxazole

Rational Design of Novel Analogues with Enhanced Bioactivity and Selectivity

The rational design of new analogues based on the 5-(4,5-dichloro-2-hydroxyphenyl)isoxazole scaffold is a critical step toward unlocking its full therapeutic potential. This process involves systematic structural modifications to optimize the compound's pharmacological properties, aiming for heightened biological activity and improved selectivity for its intended molecular target. rsc.orgnih.gov The core structure, featuring a dichlorinated phenyl ring, a hydroxyl group, and an isoxazole (B147169) moiety, offers multiple points for chemical alteration.

Future research will likely focus on structure-activity relationship (SAR) studies, where changes to the molecule's architecture are correlated with changes in its biological effects. Key strategies include:

Modification of the Phenyl Ring: Altering the position or nature of the halogen substituents (e.g., replacing chlorine with fluorine or bromine) or introducing other functional groups (e.g., trifluoromethyl, methoxy) could significantly impact binding affinity and pharmacokinetic properties.

Derivatization of the Hydroxyl Group: The phenolic hydroxyl group is a key site for forming hydrogen bonds with biological targets. Converting it into an ether or ester could modulate the compound's solubility, cell permeability, and metabolic stability.

Substitution on the Isoxazole Ring: The isoxazole ring itself can be functionalized. The literature on other isoxazoles shows that adding various substituents can impart different activities and selectivity profiles. nih.gov For instance, introducing small alkyl or amino groups could enhance target engagement and selectivity. nih.gov

By methodically synthesizing and screening these new derivatives, researchers can build a comprehensive understanding of the molecule's SAR, paving the way for the development of lead compounds with superior therapeutic profiles. rsc.org

Table 1: Potential Strategies for Analogue Design

| Molecular Section | Proposed Modification | Potential Outcome |

| Dichlorophenyl Ring | - Vary halogen type (F, Br, I) - Alter substitution pattern - Introduce electron-withdrawing/donating groups | - Modulate binding affinity - Enhance target selectivity - Alter metabolic stability |

| Hydroxyl Group | - Convert to ether or ester - Replace with amine or thiol | - Improve pharmacokinetic properties (ADME) - Modify hydrogen bonding capacity |

| Isoxazole Scaffold | - Introduce small alkyl groups - Add functional groups (e.g., -NH2, -COOH) | - Fine-tune potency - Create new interactions with target site - Improve selectivity |

Exploration of Multi-Targeted Therapies Utilizing the Isoxazole Scaffold

The complexity of diseases such as cancer and neurodegenerative disorders often involves multiple pathological pathways, making single-target drugs only partially effective. nih.govbenthamscience.com The development of multi-targeted therapies, where a single molecule is designed to interact with several key targets simultaneously, represents a promising therapeutic strategy. rsc.orgresearchgate.net The isoxazole ring is considered a "privileged scaffold" in medicinal chemistry, meaning its structure is versatile and can be adapted to bind to a wide range of biological targets. researchgate.netnih.gov

Future research on this compound should explore its potential as a framework for creating multi-targeted agents. researchgate.net This can be achieved by designing hybrid molecules that combine the core isoxazole structure with other pharmacophores known to be active against different targets. For example, by attaching a moiety known to inhibit a specific kinase to one end of the molecule and another group that targets a different protein (like a histone deacetylase or a receptor tyrosine kinase) to another part, a dual-action drug could be created. nih.gov This approach could lead to synergistic effects, enhanced efficacy, and a lower likelihood of drug resistance development. nih.gov

Table 2: Illustrative Multi-Targeting Strategies for the Isoxazole Scaffold

| Therapeutic Area | Potential Target Combination | Rationale for Multi-Targeting |

| Oncology | Kinase Inhibitor + Angiogenesis Inhibitor (e.g., VEGFR-2) | Simultaneously halt tumor cell proliferation and cut off its blood supply. nih.gov |

| Neurodegenerative Disease | Acetylcholinesterase (AChE) Inhibitor + MAO-B Inhibitor | Address both cognitive decline (via AChE) and neuroinflammation/oxidative stress (via MAO-B). nih.gov |

| Inflammatory Disorders | COX-2 Inhibitor + p38 MAP Kinase Inhibitor | Block multiple pro-inflammatory signaling pathways for a more potent anti-inflammatory effect. nih.gov |

Application of Cutting-Edge Computational Techniques for Accelerated Drug Design and Optimization

Modern drug discovery heavily relies on computational methods to accelerate the design and optimization process, reducing both time and cost. nih.gov For this compound and its analogues, a variety of in silico techniques can be applied to predict their properties and guide synthetic efforts.

Key computational approaches include:

Molecular Docking: This technique simulates the interaction between a ligand (the isoxazole derivative) and the three-dimensional structure of a target protein. It can predict the preferred binding mode and estimate the binding affinity, helping to prioritize which novel analogues are most likely to be active. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By analyzing a set of synthesized analogues, a QSAR model can predict the activity of new, unsynthesized compounds, guiding chemists to focus on the most promising structures.

Virtual High-Throughput Screening (vHTS): Using the isoxazole scaffold as a query, vHTS can rapidly screen vast digital libraries containing millions of virtual compounds to identify those with a high probability of binding to a specific target. nih.gov

ADME/Tox Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of designed analogues. nuph.edu.ua This early-stage assessment helps to eliminate compounds with unfavorable pharmacokinetic profiles before they are synthesized.

The integration of these computational methods creates an efficient feedback loop, where predictions guide synthesis, and experimental results refine the computational models, leading to a more rapid and focused drug discovery pipeline.

Table 3: Computational Tools in the Drug Design Cascade

| Computational Technique | Application for Isoxazole Derivatives | Objective |

| Molecular Docking | Predict binding pose and affinity of analogues in a target protein's active site. | Prioritize compounds for synthesis based on predicted potency. |

| QSAR | Correlate structural features (e.g., substituents) with observed bioactivity. | Guide the design of new analogues with enhanced activity. |

| Virtual Screening | Screen large compound libraries for molecules similar to the active isoxazole scaffold. | Identify novel chemical starting points. |

| ADME/Tox Modeling | Predict pharmacokinetic properties and potential toxicity of virtual compounds. | Reduce late-stage failures by identifying problematic compounds early. nuph.edu.ua |

Integration of Research Findings into Emerging Therapeutic Areas and Unmet Medical Needs

The broad spectrum of biological activities reported for isoxazole-containing compounds—including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects—highlights their immense therapeutic potential. rsc.orgnih.govresearchgate.net A key future direction for research on this compound is to strategically align the development of its analogues with pressing, unmet medical needs. researchgate.net

As research clarifies the specific mechanisms of action and selectivity profiles of optimized analogues, they can be channeled toward emerging therapeutic areas. For instance, an analogue demonstrating high selectivity for a kinase implicated in a specific form of leukemia could be developed as a targeted therapy for that hematological malignancy. nih.gov Similarly, if an analogue is found to modulate pathways involved in neuroinflammation, it could become a candidate for treating neurodegenerative diseases like Alzheimer's or Parkinson's disease. researchgate.net Recent studies have even shown that certain isoxazole derivatives can induce the production of fetal hemoglobin, presenting a novel therapeutic strategy for blood disorders like β-thalassemia and sickle cell disease. unife.it

The ultimate goal is to translate the fundamental research on this chemical scaffold into tangible clinical applications. This requires a multidisciplinary approach where findings from rational design, multi-target exploration, and computational studies are integrated to address specific diseases that currently lack effective treatments. rsc.orgresearchgate.net

Table 4: Aligning Optimized Properties with Unmet Medical Needs

| Optimized Property of Analogue | Potential Therapeutic Area | Specific Unmet Medical Need |

| High selectivity for a cancer-specific kinase | Oncology | Targeted therapy for treatment-resistant cancers. nih.gov |

| Dual inhibition of inflammatory enzymes | Autoimmune Diseases | More effective and safer treatments for rheumatoid arthritis or inflammatory bowel disease. |

| Ability to cross the blood-brain barrier and modulate neural pathways | Neurodegenerative Disease | Disease-modifying drugs for Alzheimer's or Parkinson's disease. nih.gov |

| Induction of Fetal Hemoglobin | Hematology | Novel treatments for β-thalassemia and sickle cell disease. unife.it |

Q & A

Q. What are the recommended synthetic routes for 5-(4,5-Dichloro-2-hydroxyphenyl)isoxazole, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclocondensation of hydroxylamine with β-diketone precursors or through palladium-catalyzed cross-coupling reactions. Key intermediates, such as 4,5-dihydroisoxazole derivatives, are typically characterized using FT-IR (to confirm C=N and C=C bonds at ~1540–1590 cm⁻¹) and ¹H/¹³C NMR (to verify diastereotopic protons and substituent patterns). For example, ¹H NMR signals for the isoxazole ring appear as singlets at δ 6.55–6.90 ppm, while substituents like methoxy groups resonate at δ 3.84 ppm . Elemental analysis (e.g., %C, %H, %N) and mass spectrometry (e.g., M+1 peaks) are critical for purity validation .

Q. How can researchers resolve spectral discrepancies in NMR data for isoxazole derivatives with chlorine substituents?

- Methodological Answer : Discrepancies in NMR shifts often arise from solvent effects, tautomerism, or steric hindrance. For chlorine-substituted derivatives (e.g., 3,5-dichlorophenyl groups), ensure deuterated solvents (DMSO-d₆ or CDCl₃) are free of moisture to avoid peak broadening. Compare experimental data with computational predictions (DFT-based NMR simulations) to identify conformational influences. For example, the hydroxyl group in this compound may form intramolecular hydrogen bonds with the isoxazole nitrogen, downfield-shifting the OH proton to δ ~10–12 ppm .

Q. What green chemistry approaches are applicable for synthesizing isoxazole derivatives?

- Methodological Answer : Microwave-assisted synthesis and ultrasound irradiation reduce reaction times and improve yields by enhancing molecular collisions. Solvent-free conditions or eco-friendly solvents (e.g., ethanol, water) minimize waste. For instance, hydroxamic acid derivatives of isoxazoles are synthesized via alkaline hydrolysis of esters using hydroxylamine in aqueous media, achieving >80% yields .

Advanced Research Questions

Q. How can computational modeling predict the anticancer activity of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity, while molecular docking evaluates binding affinities to targets like tubulin or topoisomerase II. For fluorophenyl-isoxazole analogs, QSAR models correlate substituent electronegativity (e.g., -CF₃ groups) with cytotoxicity against HeLa and MCF-7 cells . MD simulations further validate stability in binding pockets over 100 ns trajectories .

Q. What strategies address contradictory bioactivity data in isoxazole derivatives with similar substituents?

- Methodological Answer : Contradictions may stem from assay conditions (e.g., serum concentration in cell cultures) or stereochemical variations. For example, dihydroisoxazole derivatives with 2,3,4-trimethoxyphenyl groups show divergent antimicrobial vs. anticancer activities due to differential membrane permeability. Validate using orthogonal assays: MTT for cytotoxicity, flow cytometry for apoptosis, and microdilution for MIC values . Synchrotron XRD can resolve stereochemical ambiguities in active conformers .

Q. How does the crystal packing of this compound influence its physicochemical properties?

- Methodological Answer : X-ray crystallography reveals that the isoxazole ring adopts a shallow envelope conformation (puckering parameter Q = 0.2406 Å), with C–H···O and O–H···N hydrogen bonds stabilizing the lattice. Chlorine atoms at C4 and C5 increase molecular planarity, enhancing π-π stacking in co-crystals with aromatic targets. This packing reduces solubility but improves thermal stability (TGA decomposition >250°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.